![molecular formula C19H15F3N4O2 B2354309 2-({1-[6-(トリフルオロメチル)ピリジン-3-カルボニル]ピロリジン-3-イル}オキシ)キノキサリン CAS No. 2097894-71-6](/img/structure/B2354309.png)
2-({1-[6-(トリフルオロメチル)ピリジン-3-カルボニル]ピロリジン-3-イル}オキシ)キノキサリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its intermediates are characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives, such as “2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline” is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .作用機序
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines (tfmps), are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, contributing to their diverse applications .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various changes in biological systems .
Biochemical Pathways
Tfmp derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological systems involved .
Pharmacokinetics
The presence of the pyrrolidine ring in similar compounds has been shown to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties can significantly impact the bioavailability of the compound .
Result of Action
Tfmp derivatives are known to exhibit a variety of biological activities, which can result in diverse molecular and cellular effects . For example, many TFMP derivatives are used in the protection of crops from pests, indicating their potential to influence cellular processes in these organisms .
実験室実験の利点と制限
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline has several advantages for lab experiments. It is a selective antagonist of the 5-HT3 receptor, which makes it a valuable tool to study the role of serotonin in various physiological and biochemical processes. It is also relatively easy to synthesize and has good stability. However, 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. It also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline in scientific research. One area of interest is the role of serotonin in the gut-brain axis and its implications for various diseases such as irritable bowel syndrome and obesity. 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline has also been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new analogs of 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline with improved pharmacological properties.
合成法
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline can be synthesized using various methods. One of the most commonly used methods is the reaction of 6-(Trifluoromethyl)pyridine-3-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the intermediate product 1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidine-3-carboxylic acid. This intermediate is then reacted with 2-bromoquinoxaline in the presence of a base such as potassium carbonate to obtain 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline.
科学的研究の応用
農薬
合成と応用: TFMP誘導体は、作物を害虫から保護するために、農薬業界で広く使用されています . フッ素原子の物理化学的特性とピリジン部分の特性の独自の組み合わせにより、これらの化合物の生物学的活性が生み出されます .
作物保護への影響: フルアジフォップ-ブチルなどのTFMP誘導体の導入は、作物保護において大きな進歩をもたらしました。これにより、TFMPを含む構造を持つ20種類以上の新しい農薬が開発され、ISOの慣用名を取得しました .
医薬品
医薬品開発: 医薬品セクターでは、TFMP誘導体がいくつかの承認済み医薬品に組み込まれています。 これらの独自の特性は、医薬品化合物の効力と安定性を向上させるために活用されてきました .
臨床試験: 多くのTFMP含有化合物が現在臨床試験中であり、将来の医薬品用途や新規医薬品の開発の可能性を示しています .
獣医学
動物用医薬品: TFMP誘導体はヒト用医薬品に限定されず、獣医学にも役割を果たしています。 TFMP構造を含む2つの獣医用製品が承認されており、これらの化合物が動物の健康にもたらす汎用性を示しています .
殺虫剤開発
強化された殺虫剤: 殺虫剤中のTFMP構造の存在は、従来のフェニル含有殺虫剤と比較して、害虫防除特性を向上させることが示されています . この強化は、フッ素とピリジン構造がもたらす優れた特性によるものです。
化学合成
中間体用途: TFMPとその誘導体は、複雑な有機化合物の合成における重要な中間体として役立ちます。 これらの独自の反応性と安定性により、さまざまな化学合成プロセスにおいて価値あるものとなっています .
機能性材料
材料科学における進歩: TFMP誘導体を含むフッ素化有機化学物質の開発は、機能性材料の分野で大きな進歩をもたらしました。 有機化合物へのフッ素の導入により、物理的特性と生物学的活性が向上した材料が得られました .
特性
IUPAC Name |
(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)16-6-5-12(9-24-16)18(27)26-8-7-13(11-26)28-17-10-23-14-3-1-2-4-15(14)25-17/h1-6,9-10,13H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGSAJFBLHXDHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2354228.png)
![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)
![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)
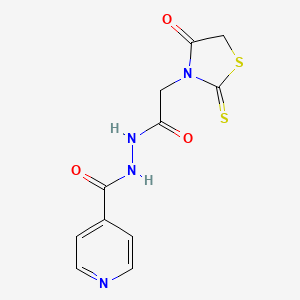
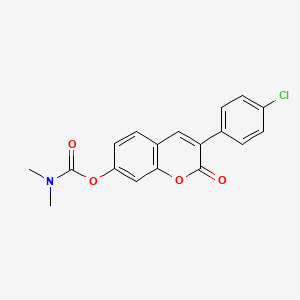
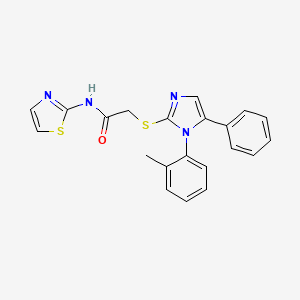

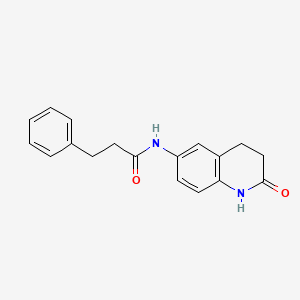
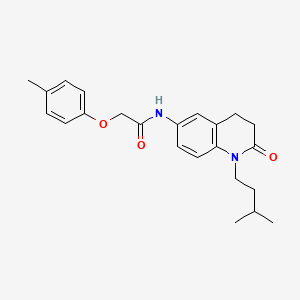
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
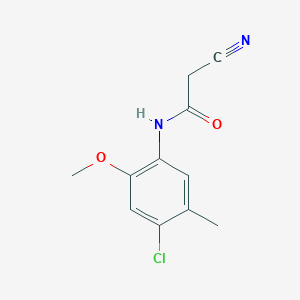
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

